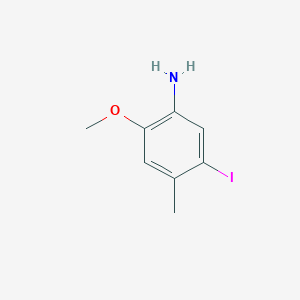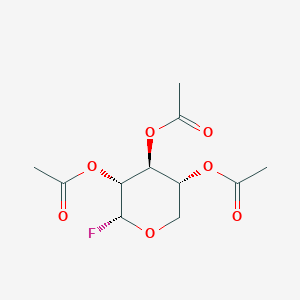
(2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate is a fluorinated derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the fluorination of a suitable precursor, followed by acetylation. One common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into the tetrahydropyran ring. The resulting fluorinated intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
(2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of acetate groups.
Oxidation: Oxidizing agents like potassium permanganate can be employed for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the fluorine atom.
Hydrolysis: Hydroxyl derivatives of the original compound.
Oxidation: Oxidized forms of the compound with altered functional groups.
科学的研究の応用
(2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The acetate groups may also play a role in the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate: A similar compound with an additional acetoxymethyl group.
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(hydroxysulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains a hydroxysulfanyl group instead of fluorine
Uniqueness
The presence of the fluorine atom in (2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate imparts unique chemical properties, such as increased stability and potential biological activity, distinguishing it from other similar compounds .
特性
分子式 |
C11H15FO7 |
|---|---|
分子量 |
278.23 g/mol |
IUPAC名 |
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-fluorooxan-3-yl] acetate |
InChI |
InChI=1S/C11H15FO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 |
InChIキー |
IGPCFBUVMRSQIV-YTWAJWBKSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)F |
正規SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
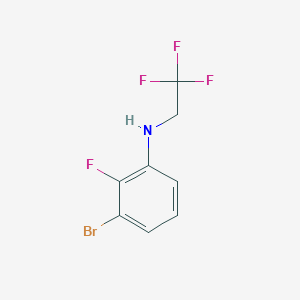
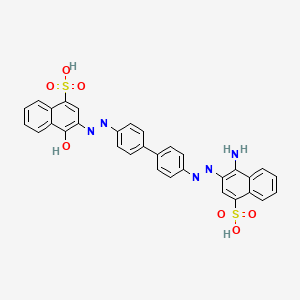
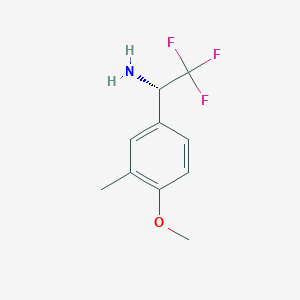
![Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate](/img/structure/B12851210.png)
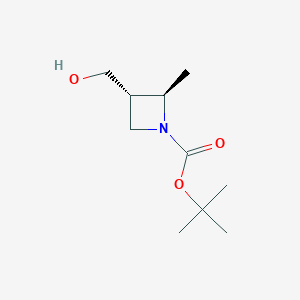
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid](/img/structure/B12851214.png)
![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)

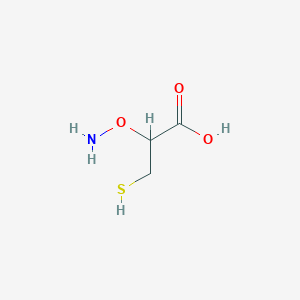
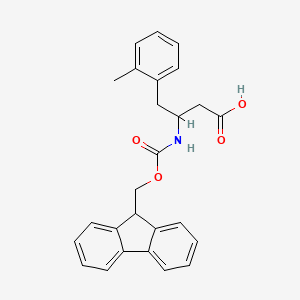
![6-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B12851238.png)

